7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. This compound is characterized by its complex structure, which includes a chromenone core, a pyridine ring, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction between a brominated chromenone derivative and a pyridine boronic acid.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is attached to the chromenone-pyridine intermediate using a suitable alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to a chromanol derivative under hydrogenation conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 7-keto-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)chromanol.
Substitution: Various alkylated or arylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one: Lacks the piperazine moiety, which may result in different biological activity.
8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one: Lacks the hydroxyl group at the 7-position, potentially altering its reactivity and interaction with biological targets.
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one: Lacks the pyridine ring, which may affect its overall stability and biological properties.
Uniqueness
The presence of both the piperazine moiety and the pyridine ring in 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-pyridin-2-ylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-18(24)6-5-14-12-15(20(25)26-19(14)16)17-4-2-3-7-21-17/h2-7,12,24H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLLRBVIGXLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.